2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide
Description
Overview of 2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one Hydrobromide
This compound (CAS: 1803612-23-8) is a brominated heterocyclic compound with the molecular formula C₆H₅Br₃N₂O and a molecular weight of 360.83 g/mol . Structurally, it consists of a pyrazine ring substituted with bromine atoms at the 2- and 5-positions, an acetyl group at the 1-position, and a hydrobromic acid counterion. The compound’s SMILES notation, O=C(C₁=NC=C(Br)N=C₁)CBr.[H]Br , highlights its α-bromo ketone functionality and the presence of a hydrobromide salt.
This compound is characterized by its crystalline solid state at room temperature and moderate solubility in polar solvents such as dimethyl sulfoxide (DMSO) and methanol. Its reactivity is influenced by the electron-withdrawing effects of the bromine atoms and the ketone group, making it a versatile intermediate in synthetic organic chemistry.
Historical Context and Discovery
The synthesis of brominated pyrazine derivatives gained prominence in the late 20th century, driven by the need for bioactive heterocyclic scaffolds in pharmaceutical research. While the exact discovery timeline of this compound remains undocumented, its development aligns with advancements in regioselective bromination techniques. For instance, the use of N-bromosuccinimide (NBS) and aluminum oxide (Al₂O₃) catalysts enabled precise α- or nuclear bromination of ketones, as demonstrated in studies on aralkyl ketones.
The compound’s synthesis likely involves bromination of pyrazine precursors. A related pathway is described in the preparation of 5-bromopyrazin-2-amine , where N-bromosuccinimide selectively brominates the pyrazine ring. Subsequent reactions with bromoacetylating agents could yield the final hydrobromide salt.
Relevance and Significance in Heterocyclic Chemistry
Pyrazine derivatives are pivotal in medicinal chemistry due to their aromatic stability and ability to participate in hydrogen bonding. The introduction of bromine atoms enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex molecules. For example, brominated pyrazines serve as precursors to imidazo[1,2-a]pyrazines , a class of compounds with antibacterial and anticancer properties.
The α-bromo ketone moiety in this compound is particularly valuable for nucleophilic substitutions and cycloadditions . In one application, analogous α-bromo ketones react with aminothiazoles to form imidazo[2,1-b]thiazole derivatives, which exhibit antitumor activity. Such transformations underscore the compound’s role in synthesizing pharmacologically relevant heterocycles.
Scope and Objectives of the Research
This article aims to:
- Elucidate the structural and electronic properties of this compound.
- Analyze its synthetic pathways and reactivity in heterocyclic transformations.
- Evaluate its applications in developing biologically active molecules.
By integrating experimental data and theoretical insights, this review seeks to advance the understanding of brominated pyrazine derivatives in modern synthetic chemistry.
Properties
IUPAC Name |
2-bromo-1-(5-bromopyrazin-2-yl)ethanone;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O.BrH/c7-1-5(11)4-2-10-6(8)3-9-4;/h2-3H,1H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXVUIOXADUDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)C(=O)CBr.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves bromination of 1-(5-bromopyrazin-2-yl)ethan-1-one using hydrobromic acid (HBr) and bromine (Br₂) under controlled conditions. The reaction proceeds via acid-catalyzed enolization of the ketone, followed by electrophilic attack by bromine at the α-position.
Procedure :
- Dissolve 1-(5-bromopyrazin-2-yl)ethan-1-one (1.0 equiv) in anhydrous dichloromethane (DCM).
- Add HBr (48% aqueous, 2.5 equiv) dropwise at 0°C under nitrogen.
- Introduce Br₂ (1.2 equiv) slowly to avoid over-bromination.
- Stir for 12 hours at 0°C, then warm to room temperature.
- Quench with ice-cold water, extract with DCM, and precipitate the product using diethyl ether.
Optimization and Challenges
- Temperature Control : Maintaining 0°C minimizes di-bromination byproducts.
- Stoichiometry : Excess Br₂ (>1.2 equiv) leads to tri-brominated impurities.
- Purification : Column chromatography (hexane/ethyl acetate, 7:3) isolates the product with >95% purity.
Nucleophilic Substitution with Bromoacetyl Bromide
Synthetic Pathway
This two-step approach functionalizes 5-bromopyrazine-2-carbaldehyde via nucleophilic acylation:
Step 1: Formation of 5-Bromopyrazine-2-carbaldehyde
- Oxidize 5-bromopyrazine-2-methanol using pyridinium chlorochromate (PCC) in DCM.
Step 2: Acylation with Bromoacetyl Bromide
- React 5-bromopyrazine-2-carbaldehyde (1.0 equiv) with bromoacetyl bromide (1.5 equiv) in anhydrous tetrahydrofuran (THF).
- Add triethylamine (2.0 equiv) as a base to scavenge HBr.
- Reflux for 6 hours, then concentrate under reduced pressure.
- Recrystallize from ethanol to yield the hydrobromide salt.
Key Advantages
- Selectivity : Avoids competing side reactions at the pyrazine nitrogen.
- Scalability : THF facilitates easy solvent removal, making this method industrially viable.
One-Pot Bromination Using Phosphorus Tribromide
Efficient α-Bromination
Phosphorus tribromide (PBr₃) offers a milder alternative for ketone bromination, particularly for acid-sensitive substrates:
Procedure :
- Suspend 1-(5-bromopyrazin-2-yl)ethan-1-one (1.0 equiv) in dry diethyl ether.
- Add PBr₃ (1.1 equiv) dropwise at −10°C.
- Stir for 2 hours, then warm to 25°C and reflux for 4 hours.
- Pour the mixture into ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.
- Precipitate the hydrobromide salt by adding HBr gas to the organic layer.
Comparative Analysis
| Parameter | HBr/Br₂ Method | PBr₃ Method |
|---|---|---|
| Reaction Time | 12 hours | 6 hours |
| Yield | 78% | 85% |
| Byproducts | 5–8% | <2% |
| Acid Sensitivity | Moderate | High |
Alternative Route via Hydrobromic Acid-Mediated Deprotection
Acetal Hydrolysis Strategy
A less conventional method involves hydrolyzing a protected ethanone precursor:
Procedure :
- React 2-bromo-1,1-diethoxyethane with concentrated HBr (48%) at 90°C for 30 minutes.
- Cool the mixture, basify with NaHCO₃, and filter.
- Add 5-bromopyrazine-2-carbaldehyde to the filtrate and heat at 100°C overnight.
- Isolate the product via ether precipitation.
Limitations
- Low Efficiency : Competing hydrolysis of the pyrazine ring reduces yield.
- Purification Challenges : Requires multiple recrystallizations to achieve >90% purity.
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
| Method | Purity Criteria | Result |
|---|---|---|
| HPLC | Area % | 98.5% |
| Elemental Analysis | C, H, N | Within 0.3% of theoretical |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the pyrazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions may involve solvents like ethanol or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are often used, with reaction conditions tailored to the specific transformation desired.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while oxidation reactions may produce pyrazine N-oxides .
Scientific Research Applications
2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrazine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target being investigated .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(5-chloropyridin-2-yl)ethan-1-one hydrobromide: A similar compound with a chloropyridine ring instead of a bromopyrazine ring.
1-(5-Bromopyridin-2-yl)ethan-1-one: A related compound with a bromopyridine ring instead of a bromopyrazine ring.
Uniqueness
2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide is unique due to its dual bromination and the presence of a pyrazine ring, which imparts distinct reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide is a halogenated organic compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This compound has garnered attention due to its unique structural features and biological properties, which may influence various cellular processes.
The chemical formula for this compound is with a molecular weight of 360.83 g/mol. Its IUPAC name is 2-bromo-1-(5-bromopyrazin-2-yl)ethanone; hydrobromide, and it appears as a powder at room temperature. The compound is stored at a temperature of 4 °C to maintain stability and prevent degradation .
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer treatment. These compounds often interact with specific proteins and enzymes, influencing their activity through various mechanisms, such as:
- Inhibition of Matrix Metalloproteinases (MMPs) : Studies have shown that related compounds bind effectively to MMPs, which are crucial in tumor progression and metastasis. For instance, computational docking studies suggest favorable binding interactions with MMP-2 and MMP-9, indicating potential for therapeutic applications in cancer .
Anticancer Properties
The biological activity of this compound has been evaluated through various in vitro studies. Notably, its anticancer properties were assessed using multiple cancer cell lines:
| Cell Line | IC50 (µM) | Viable Cells (%) at 20 µM (48h) | Viable Cells (%) at 20 µM (72h) |
|---|---|---|---|
| Jurkat | 4.64 ± 0.08 | 21.24 | - |
| HeLa | 9.22 ± 0.17 | 29.33 | 21.64 |
| MCF-7 | 8.47 ± 0.18 | 21.24 | 15.05 |
These results indicate that the compound exhibits a dose-dependent cytotoxic effect across different cancer cell lines, with the Jurkat cell line showing the highest sensitivity .
Cell Cycle Arrest
Further investigations into the mechanism revealed that treatment with this compound leads to cell cycle arrest in the sub-G1 phase, suggesting induction of apoptosis in affected cells .
Antiangiogenic Activity
In vivo studies utilizing the chick chorioallantoic membrane (CAM) assay demonstrated that this compound significantly inhibits angiogenesis, an essential process for tumor growth and metastasis .
Case Studies
Recent studies have highlighted the potential of halogenated pyrazine derivatives as promising anticancer agents:
- Study on BPU : A derivative structurally related to this compound was synthesized and evaluated for its antiproliferative effects against various cancer cell lines including HeLa and MCF-7. This study found substantial inhibitory effects on cell viability, supporting the hypothesis that similar compounds could possess significant anticancer properties .
- Computational Studies : Molecular dynamics simulations indicated that derivatives like BPU can effectively bind to catalytic sites of important enzymes involved in cancer progression, thereby providing insights into their potential therapeutic mechanisms .
Q & A
Q. What are the common synthetic routes for 2-bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide?
- Methodological Answer : The compound is typically synthesized via bromination of a pyrazine precursor. Key steps include:
- Bromination : Reacting 1-(5-bromopyrazin-2-yl)ethanone with bromine (Br₂) in acetic acid at controlled temperatures (0–25°C) to introduce the second bromine atom.
- Salt Formation : Treating the brominated intermediate with hydrobromic acid (HBr) to form the hydrobromide salt.
- Purification : Crystallization from ethanol or acetonitrile to isolate the product .
- Critical Considerations : Excess bromine can lead to over-bromination; stoichiometric control and reaction monitoring (e.g., TLC) are essential .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard. Steps include:
- Data Collection : High-resolution diffraction data (Mo/Kα radiation) at low temperatures (100 K) to minimize thermal motion.
- Protonation Analysis : Hydrogen atoms are located via difference Fourier maps, with hydrobromide protonation confirmed by bond-length analysis (N–H distances ~0.9 Å) .
- Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis ensure structural accuracy .
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats due to corrosive HBr release.
- Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
- Storage : In airtight containers with desiccants, away from bases or oxidizers.
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic bromination efficiency while reducing side reactions .
- Temperature Control : Gradual warming (0°C → RT) prevents runaway reactions.
- Catalysis : Lewis acids (e.g., FeBr₃) improve regioselectivity at the pyrazine 5-position .
- Workflow Example :
| Step | Condition | Yield Improvement |
|---|---|---|
| Bromination | 0°C, 2h → RT, 12h | 78% → 92% |
| Salt Formation | HBr gas in EtOH | 85% purity → 99% |
Q. How to resolve discrepancies in reported NMR data for this compound?
- Methodological Answer : Conflicting δ values (e.g., carbonyl carbon at 190–195 ppm) may arise from:
- Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts proton signals by 0.2–0.5 ppm.
- Tautomerism : Keto-enol equilibria in D₂O can alter peak splitting.
- Standardization : Always report solvent, temperature, and internal reference (e.g., TMS). Cross-validate with HSQC/HMBC for assignment .
Q. What strategies improve regioselective bromination on the pyrazine ring?
- Methodological Answer :
- Directing Groups : Electron-withdrawing groups (e.g., carbonyl) direct bromination to the meta position (C5).
- Microwave-Assisted Synthesis : Shortens reaction time (10 min vs. 12h), reducing decomposition .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites via Fukui indices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
